

Commercial Sources and Purity of BSA-Cy5.5: A Technical Guide

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

Cat. No.: *B15602774*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity, and characterization of Bovine Serum Albumin (BSA) conjugated to the cyanine dye Cy5.5. BSA-Cy5.5 is a widely utilized fluorescent probe in biomedical research and drug development, valued for its bright near-infrared (NIR) fluorescence, biocompatibility, and versatility. This document outlines key quality control parameters, summarizes data from prominent commercial suppliers, and details experimental protocols for its characterization.

Commercial Availability and Specifications

BSA-Cy5.5 is available from several reputable suppliers of biochemicals and reagents. The quality and specifications of the conjugate can vary between manufacturers, making it crucial for researchers to consider key parameters such as purity, dye-to-protein ratio, and formulation. Below is a summary of specifications from various commercial sources.

Supplier	Product Name	Purity	Labeling Ratio (Dye/Protein)	Excitation/Emission (nm)	Formulation	Purification Method
Nanocs	BSA, Cy5.5 labeled	Not specified	2-7	675/694	PBS buffer or lyophilized powder	Size chromatography[1][2]
MedchemExpress	Bovine Serum Albumin-Cy5.5	≥98.0%	Not specified	Not specified	Liquid	Not specified[3][4][5]
CD Biosciences	BSA-Cy5.5	Not specified	Not specified	Not specified	Not specified	Not specified[6][7]
Taskchem	BSA, Cy5.5 Labeled	Not specified	Not specified	675/694	Not specified	Not specified[8]

Quality Control and Purity Assessment

The utility of BSA-Cy5.5 in sensitive applications hinges on its purity and the consistency of its conjugation. Key quality control assessments focus on removing unconjugated dye and determining the average number of dye molecules attached to each BSA molecule.

Key Purity Metrics:

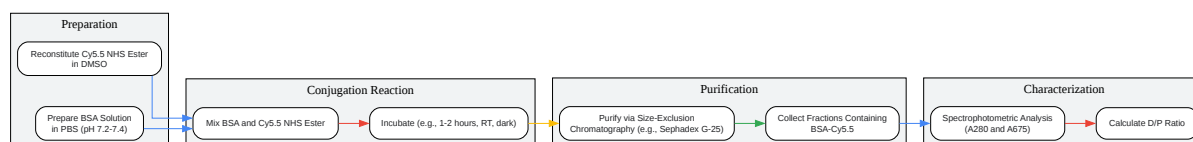
- **Removal of Free Dye:** Unconjugated Cy5.5 can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography (e.g., Sephadex G-25) is a common method for separating the larger BSA-Cy5.5 conjugate from the smaller, free dye molecules.[2]
- **Protein Integrity:** The conjugation process should not significantly alter the structure or function of the BSA molecule, other than the addition of the dye.

- **Dye-to-Protein (D/P) Ratio:** This ratio is a critical parameter that influences the fluorescence intensity and potential for self-quenching. A higher D/P ratio generally leads to a brighter conjugate, but excessive labeling can cause fluorescence quenching and may affect the biological activity of the protein.[9]

Experimental Protocols

General Protocol for BSA-Cy5.5 Conjugation

This protocol is a generalized procedure based on commercially available conjugation kits and established bioconjugation techniques.



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BSA-Cy5.5 Conjugation and Purification Workflow.

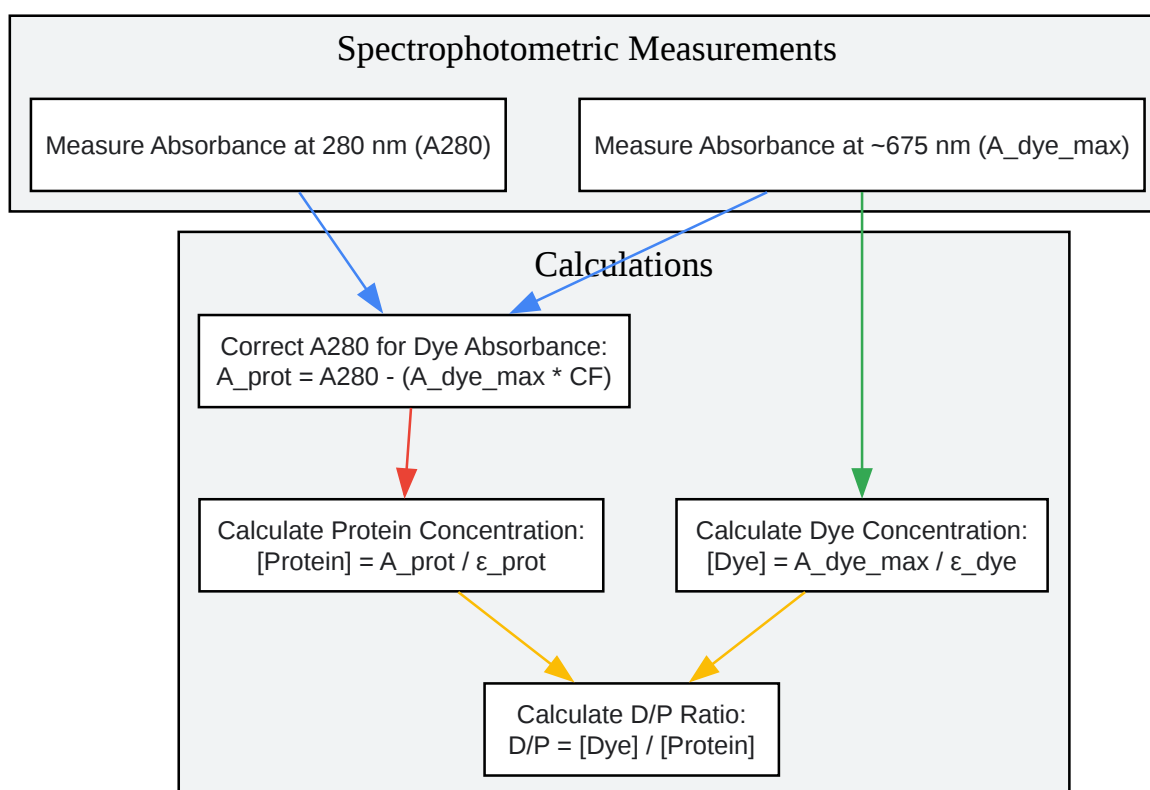
Methodology:

- **Preparation of BSA Solution:** Dissolve bovine serum albumin in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. The concentration should typically be in the range of 1-10 mg/mL.[10] If the BSA solution contains substances with primary amines (e.g., Tris or glycine), they must be removed by dialysis against PBS.
- **Reconstitution of Cy5.5 Dye:** Prepare a stock solution of Cy5.5 NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- **Conjugation Reaction:** Add the reactive Cy5.5 dye to the BSA solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling. The reaction mixture is typically incubated for 1-2 hours at room temperature in the dark with gentle stirring.
- **Purification:** Following incubation, the reaction is stopped, and the conjugate is purified to remove any unconjugated dye. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25). The BSA-Cy5.5 conjugate will elute first, followed by the smaller, free dye molecules.

Determination of Dye-to-Protein (D/P) Ratio

The D/P ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (approximately 675 nm for Cy5.5).[9]



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Logical flow for calculating the Dye-to-Protein (D/P) ratio.

Methodology:

- **Measure Absorbance:** After purification, measure the absorbance of the BSA-Cy5.5 conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5.5 (~675 nm, A_{dye}).^[9]
- **Calculate Protein Concentration:** The protein concentration is calculated using the Beer-Lambert law. A correction factor (CF) must be applied to the A₂₈₀ reading to account for the dye's absorbance at this wavelength.
 - Corrected protein absorbance (A_{prot}) = A₂₈₀ - (A_{dye} × CF_{dye_at_280nm})
 - Protein Concentration (M) = A_{prot} / ε_{prot} (where ε_{prot} is the molar extinction coefficient of BSA, ~43,824 M⁻¹cm⁻¹)
- **Calculate Dye Concentration:**
 - Dye Concentration (M) = A_{dye} / ε_{dye} (where ε_{dye} is the molar extinction coefficient of Cy5.5, typically ~250,000 M⁻¹cm⁻¹)
- **Determine D/P Ratio:**
 - D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

Purity Analysis by Micellar Electrokinetic Chromatography (MEKC)

MEKC is a highly sensitive method for determining the D/P ratio and assessing the purity of fluorescently labeled proteins.^[11] It allows for the separation of the labeled protein from free dye and other impurities.

Methodology:

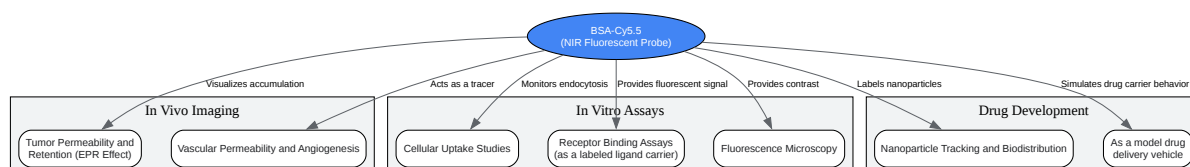
- **Sample Preparation:** The BSA-Cy5.5 sample is diluted in the MEKC running buffer.
- **Separation:** The sample is injected into a capillary containing a running buffer with micelles (e.g., sodium dodecyl sulfate, SDS). When a voltage is applied, the components of the

mixture separate based on their electrophoretic mobility and their partitioning between the aqueous buffer and the micelles.

- **Detection:** A sensitive detector, such as a diode laser-induced fluorescence detector, is used to detect the fluorescently labeled components as they elute from the capillary.[11]
- **Data Analysis:** The D/P ratio can be determined directly by comparing the peak area of the labeled BSA to the total peak area of all products in the reaction mixture, or indirectly by the diminution of all product-related peaks except for the labeled BSA. The indirect method has been shown to be both reliable and sensitive for determining D/P values at trace levels.

Signaling Pathways and Applications

While BSA-Cy5.5 itself does not directly participate in signaling pathways, it is extensively used as a tool to visualize and track processes that are fundamental to cell signaling and drug delivery research.



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Applications of BSA-Cy5.5 in research and development.

The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration, making BSA-Cy5.5 particularly useful for in vivo imaging studies.[8] Its use in fluorescence microscopy helps in visualizing cellular structures and processes.[8] The inherent properties of albumin to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect make BSA-Cy5.5 a valuable tool for cancer research and for studying the biodistribution of nanoparticle-based drug delivery systems.

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